molecular formula C9H9F7O4 B1305498 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid CAS No. 244022-64-8

2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid

Cat. No.: B1305498
CAS No.: 244022-64-8
M. Wt: 314.15 g/mol
InChI Key: CGCPPBXAEGMASM-UHFFFAOYSA-N
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Description

2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid is a fluorinated organic compound with the molecular formula C9H9F7O4 and a molecular weight of 314.16 g/mol . This compound is characterized by the presence of a heptafluorohexyl group attached to a malonic acid moiety, making it a unique and valuable compound in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid typically involves the reaction of malonic acid with a heptafluorohexyl halide under basic conditions. The reaction can be carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the halide by the malonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the availability of high-purity starting materials and optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid can undergo various types of chemical reactions, including:

    Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

    Decarboxylation: Heating the compound to induce the loss of carbon dioxide, forming a fluorinated alkyl compound.

    Substitution Reactions: The heptafluorohexyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid, hydrochloric acid).

    Decarboxylation: Heat, sometimes in the presence of a catalyst.

    Substitution Reactions: Nucleophiles such as amines or thiols.

Major Products Formed

    Esterification: Formation of esters such as methyl 2-(4,4,5,5,6,6,6-heptafluorohexyl)malonate.

    Decarboxylation: Formation of fluorinated alkyl compounds.

    Substitution Reactions: Formation of substituted malonic acid derivatives.

Scientific Research Applications

2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid is not well-documented. its effects are likely related to the presence of the fluorinated alkyl group, which can influence the compound’s reactivity and interactions with biological molecules. The heptafluorohexyl group may enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4,5,5,6,6,6-Heptafluorohexyl)acetic acid
  • 2-(4,4,5,5,6,6,6-Heptafluorohexyl)propionic acid
  • 2-(4,4,5,5,6,6,6-Heptafluorohexyl)butyric acid

Uniqueness

2-(4,4,5,5,6,6,6-Heptafluorohexyl)malonic acid is unique due to the presence of the malonic acid moiety, which allows for a variety of chemical modifications and reactions

Properties

IUPAC Name

2-(4,4,5,5,6,6,6-heptafluorohexyl)propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F7O4/c10-7(11,8(12,13)9(14,15)16)3-1-2-4(5(17)18)6(19)20/h4H,1-3H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCPPBXAEGMASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)C(=O)O)CC(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379272
Record name 2-(4,4,5,5,6,6,6-heptafluorohexyl)propanedioic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244022-64-8
Record name 2-(4,4,5,5,6,6,6-Heptafluorohexyl)propanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=244022-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4,4,5,5,6,6,6-heptafluorohexyl)propanedioic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4,4,5,5,6,6,6-Heptafluorohex-1-yl)malonic acid
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